molecular formula C21H26N2O3S B4141807 ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B4141807
M. Wt: 386.5 g/mol
InChI Key: AGSUMPVZXPNNCO-UHFFFAOYSA-N
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Description

Ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including an adamantyl group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and hydrophobic interactions, while the cyano and thiophene groups contribute to its reactivity and specificity .

Properties

IUPAC Name

ethyl 5-[[2-(1-adamantyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-26-20(25)18-12(2)16(11-22)19(27-18)23-17(24)10-21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,3-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSUMPVZXPNNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 2
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ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 3
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ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 5
ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 6
ETHYL 5-{[2-(1-ADAMANTYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

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